molecular formula C32H32O10 B3028347 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol CAS No. 1913319-59-1

9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol

Cat. No. B3028347
CAS RN: 1913319-59-1
M. Wt: 576.6 g/mol
InChI Key: USVPAMXDEQJWJM-UHFFFAOYSA-N
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Scientific Research Applications

Caesappanin C has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caesappanin C typically involves the extraction from the heartwood of Caesalpinia sappan L. using ethanol. The process includes:

Industrial Production Methods

Industrial production of Caesappanin C follows similar extraction and purification methods but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Caesappanin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Caesappanin C, each with potentially unique biological activities .

Mechanism of Action

Caesappanin C exerts its effects primarily through the stimulation of osteoblastic cell proliferation. The molecular targets include pathways involved in bone formation and regeneration, such as the Wnt/β-catenin signaling pathway. This pathway is crucial for the regulation of osteoblast differentiation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caesappanin C is unique due to its strong proliferation-stimulating activity on osteoblastic cells, which is more pronounced compared to other similar compounds. This makes it a promising candidate for bone regeneration research and potential therapeutic applications .

properties

IUPAC Name

9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPAMXDEQJWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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